4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
This compound belongs to the dihydrothiazole-carboxamide class, characterized by a 2-sulfanylidene-thiazolidine core substituted with amino, methyl, and a 5-chloro-2-methoxyphenyl carboxamide group. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C12H12ClN3O2S2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H12ClN3O2S2/c1-16-10(14)9(20-12(16)19)11(17)15-7-5-6(13)3-4-8(7)18-2/h3-5H,14H2,1-2H3,(H,15,17) |
InChI Key |
NRCKLNHJCHQUHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(SC1=S)C(=O)NC2=C(C=CC(=C2)Cl)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 5-chloro-2-methoxyaniline with a thioamide derivative under acidic conditions to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a wide range of functionalized derivatives with varying biological activities.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: Its biological activity has been investigated for potential use as an antimicrobial or anticancer agent.
Medicine: The compound’s therapeutic potential is being explored for the treatment of various diseases, including infections and cancer.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Electron Effects : The 5-chloro-2-methoxyphenyl group in the target compound balances lipophilicity (via chloro) and solubility (via methoxy), whereas dichlorophenyl analogues (e.g., ) exhibit higher hydrophobicity.
- Core Heterocycle : Dihydrothiazoles (target compound, ) show greater metabolic stability compared to dihydrothiophenes () due to sulfur’s oxidation resistance.
Physicochemical Properties
Key Trends :
- Methoxy groups improve aqueous solubility (target vs. ).
- Benzodioxole-methyl substituents () reduce crystallinity, enhancing bioavailability.
Structure-Activity Relationships (SAR)
- Position 3 Substituents : Methyl groups (target, ) favor enzymatic inhibition, while ethyl () or phenyl () groups reduce steric accessibility.
- Aryl Carboxamide : Chloro and methoxy at positions 5 and 2 (target) optimize π-π stacking and hydrogen bonding in target binding pockets compared to dichloro () or benzodioxole () variants.
Biological Activity
4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 5-chloro-2-methoxyphenyl isocyanate and 4-methylbenzylamine. The intermediate formed undergoes further reaction with 2-mercaptoacetic acid to yield the final product. This synthetic route highlights the compound's structural complexity and its potential as a building block for more complex molecules in medicinal chemistry.
Biological Activity
Research indicates that this thiazole derivative exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) observed were comparable to standard antibiotics, indicating strong potential for therapeutic applications .
Anticancer Activity
In vitro studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways. The presence of the thiazole ring is crucial for its interaction with cellular targets involved in proliferation and survival pathways .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiazole moiety and the attached aromatic groups facilitate binding to enzymes or receptors, leading to modulation of biological pathways. For example, studies have indicated that compounds with similar structures can inhibit AMPA receptors, which are involved in neuroprotection and synaptic plasticity .
Comparative Studies
To understand the unique properties of 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene, it is useful to compare it with other thiazole derivatives:
| Compound Name | Structure | Biological Activity | MIC (μg/mL) |
|---|---|---|---|
| Compound A | Thiazole | Antimicrobial | 32.6 |
| Compound B | Thiazole | Anticancer | 47.5 |
| 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene | Thiazole | Antimicrobial & Anticancer | Varies |
These comparisons illustrate that while many thiazole derivatives exhibit similar activities, the specific substitutions in our compound may enhance its efficacy against certain pathogens or cancer cell lines.
Case Studies
A notable study evaluated the effects of thiazole-carboxamide derivatives on AMPA receptor modulation. The findings suggested that these compounds could significantly alter receptor desensitization kinetics, which may contribute to their neuroprotective effects . Another study focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that specific modifications in the thiazole structure could enhance activity against E. coli and Pseudomonas aeruginosa.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
